I+/-,4-Bis(1-methylethyl)benzenemethanol
Description
The compound “I+/-,4-Bis(1-methylethyl)benzenemethanol” is a benzenemethanol derivative with two isopropyl (1-methylethyl) groups attached to the benzene ring. Benzenemethanol derivatives are characterized by a hydroxylated benzyl group and are widely studied for their applications in pharmaceuticals, flavoring agents, and natural product chemistry .
Properties
CAS No. |
1116572-74-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13-14H,1-4H3 |
InChI Key |
KJKGXTKTCHMNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkylation
Reaction Mechanism and Optimization
The Grignard reaction is a cornerstone for introducing alkyl groups to aromatic systems. For 1,4-bis(1-methylethyl)benzenemethanol, this method involves reacting 1,4-diisopropylbenzene with methylmagnesium bromide (MeMgBr) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on a pre-functionalized electrophilic site (e.g., a carbonyl group), followed by quenching with aqueous ammonium chloride to yield the alcohol.
Critical Parameters:
- Temperature : −78°C to 0°C (prevents side reactions).
- Solvent : THF enhances reagent solubility and reaction homogeneity.
- Stoichiometry : A 2:1 molar ratio of Grignard reagent to substrate ensures complete conversion.
Example Protocol (Adapted from NIST WebBook):
- Dissolve 1,4-diisopropylbenzene (10 mmol) in THF under nitrogen.
- Add MeMgBr (20 mmol) dropwise at −20°C.
- Stir for 12 hours, then quench with saturated NH₄Cl.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Formylation-Reduction Sequence
Gattermann–Koch Formylation
Electrophilic formylation of 1,4-diisopropylbenzene introduces an aldehyde group at the para position relative to the isopropyl substituents. The Gattermann–Koch reaction employs CO and HCl in the presence of AlCl₃ to generate the formyl intermediate.
Reaction Conditions :
Reduction to Primary Alcohol
The resulting aldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) or LiAlH₄ . NaBH₄ is preferred for its selectivity and milder conditions.
Example Protocol :
- Dissolve 1,4-diisopropylbenzaldehyde (5 mmol) in ethanol.
- Add NaBH₄ (10 mmol) in portions at 0°C.
- Stir for 2 hours, acidify with HCl, and extract with dichloromethane.
Chloromethylation-Hydrolysis
Blanc Chloromethylation
This method introduces a chloromethyl group (−CH₂Cl) via reaction with formaldehyde and HCl under acidic conditions. The bulky isopropyl groups direct electrophilic substitution to the less hindered para position.
Reaction Conditions :
Comparative Analysis of Methods
Catalytic and Solvent Considerations
Industrial-Scale Adaptations
Continuous Flow Reactors
Patent CN115403446B highlights the use of packed-bed microreactors for oxidation steps, achieving 98% conversion with a residence time of 15 minutes. This method reduces waste and improves thermal management.
Catalyst Recycling
Zeolite-supported tetraisopropyl titanate (TPT) enables 5 reaction cycles without significant activity loss, as demonstrated in PMC6236426.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between “I+/-,4-Bis(1-methylethyl)benzenemethanol” and related benzenemethanol derivatives:
Key Findings:
Substituent Effects on Physical Properties: The presence of two isopropyl groups in “this compound” likely increases its hydrophobicity compared to mono-substituted analogs like 4-(1-methylethyl)benzenemethanol (cuminyl alcohol). This could influence solubility and volatility, critical for applications in essential oils or drug delivery . Acetylation of the hydroxyl group (e.g., cymen-7-ol acetate) reduces polarity, enhancing volatility, which is advantageous in fragrance formulations .
Biological and Industrial Applications: 4-(1-Methylethyl)benzenemethanol (cuminyl alcohol) is a major component in Elsholtzia stauntonii essential oils, constituting 48.32% of the flower extract . Its antimicrobial and flavoring properties are well-documented. In contrast, the pharmaceutical derivative in demonstrates how functionalization with amino and methoxy groups expands therapeutic utility, particularly in bronchodilators .
Stereochemical Considerations: The “I+/-” notation in “this compound” implies stereoisomerism, which could affect its biological activity. For example, enantiomers of benzenemethanol derivatives often exhibit differing pharmacological profiles .
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